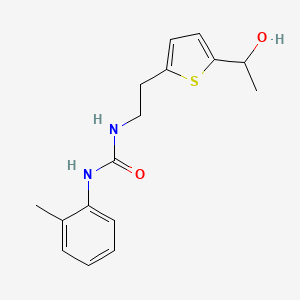

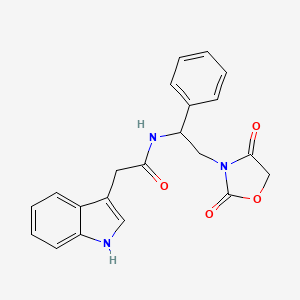

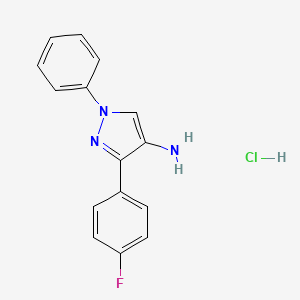

![molecular formula C21H21N3O6S B3011246 N-(5-((2,3-二氢苯并[b][1,4]二噁英-6-基)甲基)-1,3,4-恶二唑-2-基)-2-(4-(乙磺酰基)苯基)乙酰胺 CAS No. 922044-65-3](/img/structure/B3011246.png)

N-(5-((2,3-二氢苯并[b][1,4]二噁英-6-基)甲基)-1,3,4-恶二唑-2-基)-2-(4-(乙磺酰基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound suggests that it may possess various pharmacological properties, which could be attributed to the presence of the 1,3,4-oxadiazole core and the substitution patterns on the molecule.

Synthesis Analysis

The synthesis of related N-substituted derivatives of 1,3,4-oxadiazole typically involves a multi-step process. Starting materials such as phenyl acetic acid or benzoic acid are converted into esters, followed by hydrazide formation and cyclization with carbon disulfide to form the 1,3,4-oxadiazole core. Subsequent reactions with N-substituted-2-bromoacetamides in the presence of a base like sodium hydride and a polar aprotic solvent such as N,N-dimethyl formamide (DMF) yield the target compounds . These methods demonstrate the versatility of the synthetic routes to access a variety of N-substituted 1,3,4-oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is confirmed using spectral techniques such as electron ionization mass spectrometry (EI-MS), infrared spectroscopy (IR), and proton nuclear magnetic resonance (^1H-NMR). These techniques provide unequivocal evidence of the substitutions on the 1,3,4-oxadiazole core and help in determining the precise molecular structure of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of the 1,3,4-oxadiazole derivatives is influenced by the substituents attached to the core. The presence of different functional groups allows these compounds to participate in various chemical reactions, which can be exploited to further modify the structure or to enhance the biological activity of the compounds. The reactivity of the thiol group in the oxadiazole ring, for example, is utilized in the final substitution step of the synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted 1,3,4-oxadiazole derivatives are closely related to their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and stability. These properties are important for the pharmacokinetic behavior of the compounds and can affect their biological activity and potential as drug candidates .

Biological Activity and Case Studies

The synthesized N-substituted 1,3,4-oxadiazole derivatives have been screened for various biological activities. They have shown promising results as antimicrobial agents against a range of microbial species, with some compounds exhibiting significant activity compared to standard drugs . Additionally, they have been tested for enzyme inhibition, displaying moderate to high activity against enzymes like acetylcholinesterase and lipoxygenase, which are relevant in the context of diseases such as Alzheimer's and inflammation . Molecular docking studies have also been conducted to understand the interaction of these compounds with biological targets, providing insights into their mechanism of action . The cytotoxicity studies indicate that while most compounds are less toxic, some exhibit higher cytotoxicity, which is an important consideration for drug development .

科学研究应用

抗疟和抗病毒应用

一个应用领域涉及抗疟疾活性。一项研究调查了 N-(苯磺酰基)乙酰胺衍生物的反应性,从而开发出具有显着体外抗疟疾活性的化合物。合成的磺酰胺显示出优异的选择性和低细胞毒性,突出了它们在抗疟疾药物开发中的潜力。此外,这些化合物的分子对接研究揭示了它们对参与疟疾和 SARS-CoV-2 的关键蛋白的结合亲和力,表明了更广泛的抗病毒应用 (Fahim & Ismael, 2021)。

针对糖尿病和阿尔茨海默病的酶抑制

另一个研究方向集中于针对糖尿病和阿尔茨海默病等疾病的酶抑制剂。一项研究合成了含有苯二噁烷和乙酰胺部分的新磺酰胺,并针对 α-葡萄糖苷酶和乙酰胆碱酯酶对它们进行了测试。这些化合物显示出显着的抑制活性,表明它们通过酶抑制在管理糖尿病和阿尔茨海默病中具有潜力 (Abbasi et al., 2019)。

抗菌特性

研究还探索了相关化合物的抗菌潜力。一项关于 2-(5-(1-(苯磺酰基)哌啶-4-基)-1,3,4-恶二唑-2-基硫代)乙酰胺的 N-取代衍生物的研究揭示了对革兰氏阴性菌和革兰氏阳性菌的中等至强活性,强调了它们在开发新的抗菌剂中的效用 (Khalid et al., 2016)。

抗氧化活性

结构相似的化合物的抗氧化潜力也已得到证实。一项研究重点介绍了吡唑-乙酰胺衍生物及其配位配合物的合成,展示了显着的抗氧化活性。这些发现为开发抗氧化疗法提供了有希望的途径 (Chkirate et al., 2019)。

抗癌潜力

最后,已探索 N-取代衍生物的合成和评估及其抗癌特性。一项研究合成了从 2-(4-甲基苯基)乙酸开始的衍生物,并针对各种癌细胞系进行了测试。几种化合物表现出中等至优异的抗癌活性,表明它们在癌症治疗中的潜力 (Ravinaik et al., 2021)。

属性

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6S/c1-2-31(26,27)16-6-3-14(4-7-16)12-19(25)22-21-24-23-20(30-21)13-15-5-8-17-18(11-15)29-10-9-28-17/h3-8,11H,2,9-10,12-13H2,1H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIBQZAYIWOWAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

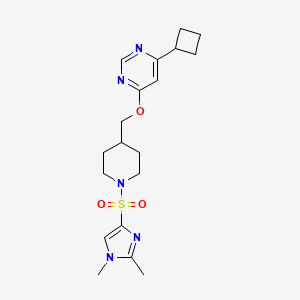

![tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate](/img/structure/B3011163.png)

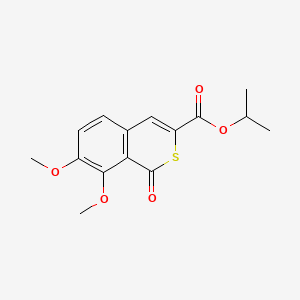

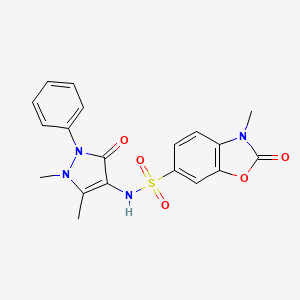

![1-(3,4-dimethylphenyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B3011170.png)

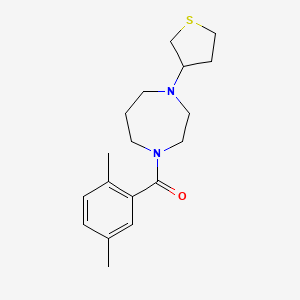

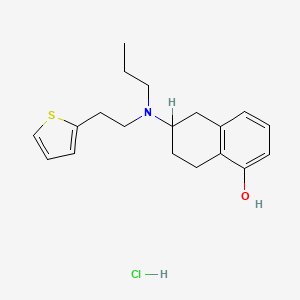

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B3011175.png)

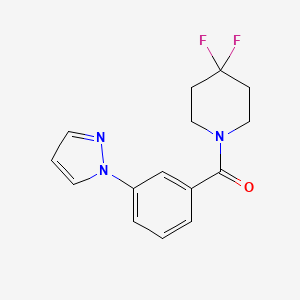

![3-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B3011178.png)